molecular formula C17H18Cl2N4O3 B2575283 4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone CAS No. 477855-93-9

4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone

Cat. No. B2575283
CAS RN: 477855-93-9
M. Wt: 397.26
InChI Key: LCEPYASFUWMGRB-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
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Scientific Research Applications

Pyridazinone Compounds and COX-2 Inhibition

Pyridazinone derivatives, such as ABT-963, are potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show promise in treating pain and inflammation associated with arthritis due to their excellent selectivity, high oral anti-inflammatory potency, and gastric safety in animal models. ABT-963, for instance, has demonstrated significant reduction in prostaglandin E2 production and nociception, alongside a reduction in bone loss and soft tissue destruction in arthritic conditions (Asif, 2016).

Antioxidant Capacity and Reaction Pathways

Research on the antioxidant capacity of compounds, including the ABTS/PP decolorization assay, highlights the potential of certain chemical structures in neutralizing active oxygen species and cutting off free radical processes. This can delay or inhibit cell impairment leading to various diseases. The specific reaction pathways and the extent to which certain reactions contribute to the total antioxidant capacity of compounds like 4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone need further exploration (Ilyasov et al., 2020).

Anticancer Applications

In the search for new types of anticancer drugs with high tumor specificity and less keratinocyte toxicity, compounds such as (E)-3-[2-(4-chlorophenyl)ethenyl]-7-methoxy-2H-1-benzopyran have shown promising results. These compounds demonstrated the highest tumor specificity with the least keratinocyte toxicity, indicating the potential application of related chemical structures in cancer treatment (Sugita et al., 2017).

Environmental Remediation

The treatment of organic pollutants using redox mediators and oxidoreductive enzymes presents a novel approach to remediating wastewater. Compounds with redox activity have been shown to significantly enhance the degradation efficiency of recalcitrant compounds, suggesting potential applications in environmental cleanup efforts (Husain & Husain, 2007).

properties

IUPAC Name

4-chloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-25-21-14(12-2-4-13(18)5-3-12)11-23-17(24)16(19)15(10-20-23)22-6-8-26-9-7-22/h2-5,10H,6-9,11H2,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPYASFUWMGRB-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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